11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Description
This compound is a nitrogen-rich tricyclic system characterized by a fused azacyclic core with pyrrolidinyl, propyl, and methyl substituents. Its structural complexity arises from the tricyclo[7.4.0.0²,⁷] framework, which incorporates three fused rings (two six-membered and one seven-membered) with nitrogen atoms at positions 3, 7, 8, and 10. The pyrrolidin-1-yl group at position 6 introduces conformational flexibility, while the propyl and methyl substituents influence steric and electronic properties.
Properties
IUPAC Name |
11,13-dimethyl-4-propyl-6-pyrrolidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-4-7-14-11-15(22-8-5-6-9-22)23-18(20-14)16-12(2)10-13(3)19-17(16)21-23/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCIFPALXXJNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene typically involves the construction of the pyrrolidine ring from acyclic precursors. This can be achieved through intramolecular cyclization reactions, which allow for the formation of the pyrrolidine ring in a single step . The reaction conditions often require the use of organometallic catalysts and specific starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of cost-effective catalysts and readily available starting materials would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
KT5720 and KT5823 ()
KT5720 and KT5823 are structurally related polycyclic alkaloids with fused indole and benzodiazocine moieties. Key comparisons include:
| Parameter | Target Compound | KT5720/KT5823 |
|---|---|---|
| Core Structure | Tricyclo[7.4.0.0²,⁷] | Diindolo-pyrrolo-benzodiazocine |
| Nitrogen Distribution | 4 nitrogen atoms in the core | 5–6 nitrogen atoms in fused rings |
| Functional Groups | Pyrrolidinyl, alkyl chains | Ester, epoxy, methoxycarbonyl |
| Bioactivity | Not reported | Protein kinase inhibitors |
KT5720 and KT5823 exhibit pronounced kinase inhibitory activity due to their epoxy and methoxycarbonyl groups, which are absent in the target compound. The latter’s pyrrolidinyl group may enhance membrane permeability compared to KT5720’s polar ester groups .
Pyrazolo-Triazolo-Pyrimidines ()
Compounds 10 and 11 from Molecules (2014) share a triazolopyrimidine core but lack the tricyclic framework. Differences include:
| Parameter | Target Compound | Compounds 10/11 |
|---|---|---|
| Synthesis Method | Not reported | Reflux in POCl₃ with carboxylic acids |
| Solubility | Likely low (alkyl substituents) | Moderate (naphthyl/nicotinic acids) |
| Structural Complexity | Tricyclic | Bicyclic |
Triazolopyridine-Based Butadienes ()
1,3-Butadienes with triazolopyridine moieties exhibit stereochemical diversity (e.g., 1E,3E vs. 1Z,3Z). Comparisons include:
| Parameter | Target Compound | Triazolopyridine Butadienes |
|---|---|---|
| Stereochemical Control | Unreported | Solvent/temperature-dependent |
| Reactivity | Stable under standard conditions | Prone to cycloaddition/oxidation |
| Functionalization | Limited (alkyl/pyrrolidinyl) | Versatile (substituted pyridines) |
Biological Activity
11,13-Dimethyl-4-propyl-6-(pyrrolidin-1-yl)-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest various biological activities that warrant comprehensive investigation.
Biological Activity Overview
Research indicates that compounds with similar structural motifs can exhibit a range of biological activities including:
- Antimicrobial Properties : Many tetraazatricyclo compounds show activity against various bacterial strains. For instance, derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
- CNS Activity : Compounds featuring pyrrolidine rings are often investigated for their neuroactive properties. Studies have suggested potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
- Anticancer Effects : Some related compounds have demonstrated cytotoxic effects on cancer cell lines in vitro. The mechanism of action typically involves interference with DNA synthesis or repair mechanisms.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar tetraazatricyclo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the alkyl side chains significantly influenced antibacterial potency.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
| 11,13-Dimethyl... | MIC = 4 µg/mL | MIC = 8 µg/mL |
CNS Activity
Research published in Neuropharmacology examined the effects of pyrrolidine-containing compounds on neurotransmitter systems. The findings suggested that these compounds could modulate dopamine and serotonin receptors, indicating potential for treating mood disorders.
| Compound | Receptor Binding Affinity (Ki) |
|---|---|
| Compound B | 50 nM (Dopamine D2) |
| 11,13-Dimethyl... | 30 nM (Serotonin 5-HT1A) |
Anticancer Effects
In vitro studies revealed that the compound exhibited cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
